4-Aminopyrimidine-5-carbaldehyde

描述

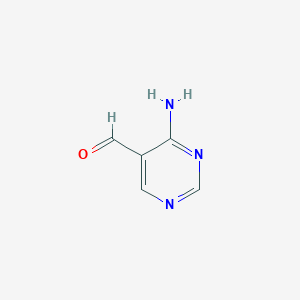

Chemical Profile: 4-Aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) is a pyrimidine derivative with the molecular formula C₅H₅N₃O and a molecular weight of 123.115 g/mol . Its structure features an aldehyde group at position 5 and an amino group at position 4 of the pyrimidine ring. Key properties include:

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach includes the formylation of 6-aminopyrimidines, which leads to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-aminopyrimidine-5-carboxylic acid.

Reduction: Formation of 4-aminopyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

科学研究应用

4-Aminopyrimidine-5-carbaldehyde has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-aminopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been designed as dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy . The compound’s effects are mediated through binding to these targets, leading to inhibition of their activity and subsequent downstream signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Pyrimidine-5-carbaldehyde Derivatives

The following table summarizes key analogs and their properties:

Structure-Activity Relationship (SAR) Insights

- Critical Moieties: The 4-amino group and C5-aldehyde are essential for binding to the ATP pocket of kinases. Conversion of the aldehyde to oxime (e.g., this compound oxime) enhances potency by forming hydrogen bonds with kinase residues . C6-Arylamino substituents (e.g., in EGFR inhibitors) improve selectivity for EGFR/HER2 over other kinases .

- Modifications Impacting Activity: Electron-Withdrawing Groups: Bromo substituents (e.g., in 2-Amino-5-bromopyrimidine-4-carbaldehyde) may reduce reactivity but increase steric hindrance . Hydrophobic Groups: Cyclopentylamino or methylthio substituents enhance membrane permeability and target affinity .

生物活性

4-Aminopyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound is synthesized primarily through the Vilsmeier–Haack reaction, which allows for the introduction of the formyl group at the 5-position of the pyrimidine ring. The compound can be further modified to create oxime derivatives that enhance its biological activity. These modifications are crucial in developing selective inhibitors for various targets, including receptor tyrosine kinases.

Target Enzymes:

- VEGFR-2 Kinase: this compound exhibits potent inhibitory activity against VEGFR-2, a key player in angiogenesis. The compound binds to the active site of VEGFR-2, blocking its kinase activity and preventing downstream signaling essential for tumor vascularization .

- EGFR and c-Met: Recent studies have shown that oxime derivatives of this compound also inhibit EGFR and c-Met pathways, which are critical in many cancers. The dual inhibition of these pathways may provide a synergistic effect in combating tumor growth .

Cellular Effects:

The compound has been demonstrated to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC). It induces cell cycle arrest at the G2/M phase, effectively preventing mitosis and subsequent tumor growth .

In Vitro Studies

In vitro assays have shown that this compound and its derivatives possess significant antiproliferative effects:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | VEGFR-2 | 210 | Inhibition of angiogenesis |

| This compound oxime | c-Met | 170 | Inhibition of tumor progression |

| This compound oxime | EGFR | <100 | Induction of apoptosis |

These results indicate that modifications to the basic structure can lead to enhanced potency against specific targets.

Case Studies

- Cancer Treatment: A study evaluated a series of this compound derivatives for their ability to inhibit both VEGFR-2 and c-Met. The most potent compounds showed IC50 values in the low nanomolar range, demonstrating their potential as dual-targeted therapies for cancer treatment .

- Mechanistic Insights: Structural analysis through X-ray crystallography revealed how these compounds interact with their targets at a molecular level. For example, the binding interactions with EGFR were characterized by specific hydrogen bonding patterns that stabilize the inhibitor within the active site .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminopyrimidine-5-carbaldehyde in laboratory settings?

The synthesis of this compound typically involves functionalization of pyrimidine precursors. For example, it can be prepared via formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups in analogous structures. Key steps include controlling reaction temperature (e.g., reflux in anhydrous solvents) and purification via recrystallization or column chromatography to achieve high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~9-10 ppm in H NMR) and amine group integration.

- IR spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.

- Elemental analysis : To verify stoichiometry of C, H, and N .

Q. What are the key safety precautions for handling this compound in research laboratories?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H317 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep at 2-8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .

- Spill management : Avoid water contact; collect spills with inert absorbents and dispose via hazardous waste protocols .

Q. How does the presence of both amino and aldehyde groups influence the reactivity of this compound?

The amino group acts as an electron donor, activating the pyrimidine ring for electrophilic substitution, while the aldehyde enables nucleophilic additions (e.g., condensation with amines to form Schiff bases). This bifunctionality facilitates its use in synthesizing heterocycles like pyridopyrimidines .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For this compound, intermolecular N-H···O (aldehyde) and N-H···N (pyrimidine) interactions can be mapped to predict crystal packing and stability. Software like Mercury (CCDC) or SHELXL can visualize these patterns .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (e.g., 192-200°C vs. literature values) may arise from polymorphism or impurities. Mitigation strategies include:

- DSC/TGA analysis : To identify polymorphic transitions or decomposition.

- Recrystallization optimization : Using solvents like ethanol/DMF to isolate pure polymorphs .

- Cross-validation : Comparing data with independent synthesis batches and published crystallographic data .

Q. What methodologies are used to assess the toxicological profile of this compound in preclinical studies?

- Acute toxicity assays : OECD Guideline 423 for oral toxicity (LD₅₀ determination).

- Skin sensitization : Murine Local Lymph Node Assay (LLNA) per OECD 429.

- Regulatory compliance : Verify non-carcinogenicity via IARC, ACGIH, and OSHA classifications (no carcinogenic components ≥0.1%) .

Q. How is this compound utilized as a precursor in the synthesis of fused heterocyclic systems?

It serves as a key intermediate in:

- Pyridopyrimidines : Condensation with enamines or β-keto esters under acidic conditions.

- Pyrrolo[3,2-d]pyrimidines : Cyclization with nitriles or amidines via thermal or microwave-assisted methods.

- Pharmacophores : Functionalization at the aldehyde group to introduce bioactivity (e.g., antiviral or kinase inhibitors) .

属性

IUPAC Name |

4-aminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKNPQAPGGAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459326 | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-83-8 | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。